What are the physical properties of Benzo[b]thiophen-2-amine
What are the physical properties of Benzo[b]thiophen-2-amine
An In-Depth Technical Guide to the Physical Properties of Benzo[b]thiophen-2-amine
Executive Summary
This technical guide provides a comprehensive analysis of the physical properties of Benzo[b]thiophen-2-amine (CAS No: 4521-30-6), a heterocyclic amine of significant interest in medicinal chemistry and materials science. As a key structural motif, its physical characteristics are critical for professionals in drug development, chemical synthesis, and academic research. This document synthesizes available data with established chemical principles to offer a detailed overview of the compound's molecular structure, core physical properties, and spectroscopic signature. Where direct experimental data is not publicly available, this guide provides well-reasoned predictions based on the analysis of its isomers and closely related derivatives. Furthermore, it outlines standardized experimental protocols for the determination of these properties, ensuring a framework for consistent and verifiable characterization.
Molecular Structure and Identification
Benzo[b]thiophen-2-amine is an aromatic organic compound featuring a benzo[b]thiophene core with an amine group (-NH₂) substituted at the 2-position of the thiophene ring. The fusion of the benzene and thiophene rings creates a rigid, planar bicyclic system. The primary amine group is a key functional feature, capable of acting as a hydrogen bond donor, which significantly influences the compound's physical properties compared to its parent scaffold, benzo[b]thiophene.
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IUPAC Name: Benzo[b]thiophen-2-amine
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Molecular Formula: C₈H₇NS[1]
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Molecular Weight: 149.21 g/mol [1]
The position of the amine group is crucial; for instance, its properties differ from its constitutional isomer, Benzo[b]thiophen-3-amine, due to variations in electronic distribution and steric environment within the molecule.
Core Physical Properties
The physical properties of Benzo[b]thiophen-2-amine are dictated by its molecular weight, aromatic nature, and the presence of the primary amine group. The following table summarizes its key physical data.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₈H₇NS | [1] |
| Molecular Weight | 149.21 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | Higher amines are typically solids[3]. The isomer Benzo[b]thiophene-6-amine is a solid with a melting point of 114-115 °C[4]. |
| Boiling Point | 313.1 °C | [1] (Note: This may be a predicted value). |
| Melting Point | Not experimentally reported. Predicted to be higher than the parent benzo[b]thiophene (28-32 °C)[5]. | The ability of the -NH₂ group to form intermolecular hydrogen bonds significantly increases the energy required to break the crystal lattice compared to the parent heterocycle. |
| Solubility | Water: Expected to be sparingly soluble to insoluble. | While the amine group can form hydrogen bonds with water, the large hydrophobic benzo[b]thiophene scaffold is dominant, limiting aqueous solubility. This is a common characteristic of higher amines[3]. |
| Organic Solvents: Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols, with lower solubility in non-polar solvents. | The polar amine group enhances solubility in polar organic solvents. However, related 2-substituted benzothiophenes have shown poor solubility in some organics like DMSO, indicating that crystal packing forces can play a significant role[6]. | |
| Storage Condition | 2-8°C | [1] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of Benzo[b]thiophen-2-amine. While a complete, published dataset for this specific molecule is not available, its expected spectral characteristics can be accurately predicted based on established principles and data from analogous compounds.[7][8][9]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms. The predicted spectra are based on the analysis of substituted benzo[b]thiophenes.[7]
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¹H NMR:
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Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 4.0-6.0 ppm. The chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
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Thiophene Proton (H3): A singlet is expected around 6.5-7.0 ppm. Its position is influenced by the electron-donating amine group at C2.
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Aromatic Protons (H4-H7): A complex multiplet pattern between 7.0 and 8.0 ppm is anticipated for the four protons on the benzene ring.
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¹³C NMR:
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C2 (Amine-bearing): Expected to be significantly upfield due to the shielding effect of the nitrogen, likely in the 145-155 ppm range.
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C3: Predicted to be in the 100-110 ppm range.
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Aromatic Carbons: The remaining six carbons of the bicyclic system are expected to resonate in the typical aromatic region of 120-140 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
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N-H Stretch: A characteristic pair of medium-to-sharp absorption bands is expected in the 3300-3500 cm⁻¹ region, which is indicative of a primary amine (-NH₂).
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Aromatic C-H Stretch: Absorption bands will appear just above 3000 cm⁻¹.
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C=C Aromatic Ring Stretch: Several sharp bands are expected in the 1450-1600 cm⁻¹ region.
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C-N Stretch: A band in the 1250-1350 cm⁻¹ region is also anticipated.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 149, corresponding to the molecular weight. According to the nitrogen rule, an odd molecular weight is consistent with the presence of a single nitrogen atom.
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Fragmentation: Key fragmentation pathways would likely involve the loss of HCN (m/z 122) or other characteristic cleavages of the heterocyclic ring system.
Experimental Methodologies
The following protocols describe standard procedures for determining the key physical properties of a solid aromatic amine like Benzo[b]thiophen-2-amine.
Melting Point Determination
Causality: The melting point is a robust indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities. This protocol uses a standard digital melting point apparatus.
Protocol:
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Sample Preparation: Ensure the Benzo[b]thiophen-2-amine sample is completely dry and finely powdered.
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Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus.
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Measurement:
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Set a rapid heating ramp (10-20 °C/min) for a preliminary, approximate measurement.
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For an accurate measurement, use a fresh sample and set a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.
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Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.
Solubility Assessment
Causality: Understanding solubility is critical for selecting appropriate solvents for reactions, purification, and formulation. This qualitative protocol establishes solubility in a range of common laboratory solvents.
Protocol:
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Solvent Selection: Prepare a set of labeled test tubes containing 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes, and dimethyl sulfoxide).
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Sample Addition: Add approximately 10 mg of Benzo[b]thiophen-2-amine to each test tube.
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Observation at Room Temperature: Vigorously agitate each tube for 60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.
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Observation with Heating: Gently warm the tubes that showed partial or no solubility to approximately 50 °C. Agitate again and record any changes in solubility.
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Classification: Classify the solubility as "soluble" (>10 mg/mL), "sparingly soluble," or "insoluble" (<1 mg/mL) for each solvent.
Spectroscopic Analysis Workflow
Causality: A combination of spectroscopic techniques is required for unambiguous structure elucidation. Each technique provides complementary information. This workflow ensures that a complete analytical profile is obtained.
Protocol:
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NMR Sample Preparation (¹H and ¹³C):
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Dissolve 5-10 mg of Benzo[b]thiophen-2-amine in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for amines as it slows the N-H proton exchange, leading to sharper peaks.
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Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
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IR Sample Preparation (FTIR-ATR):
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Place a small, neat amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
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Apply pressure to ensure good contact and acquire the spectrum over a range of 4000-400 cm⁻¹.
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MS Sample Preparation (EI or ESI):
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For Electron Ionization (EI), introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.
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For Electrospray Ionization (ESI), prepare a dilute solution (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation, and infuse it into the mass spectrometer.
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Caption: Logical flow from experimental data to validated structure of Benzo[b]thiophen-2-amine.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Benzo[b]thiophen-2-amine is not widely available, precautions should be based on the properties of related aromatic amines and benzo[b]thiophenes.
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Handling: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
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Toxicity: Aromatic amines as a class can be toxic, and their toxicological properties should be considered not fully investigated.
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Storage: Store in a tightly sealed container in a cool, dry place. Commercial suppliers recommend storage at 2-8°C, suggesting that the compound may be sensitive to heat or light over long periods. [1]
Conclusion
Benzo[b]thiophen-2-amine is a foundational molecule for further chemical synthesis. This guide has established its core physical and spectroscopic properties, providing a critical reference for researchers. While a definitive experimental melting point remains to be published, its boiling point, molecular weight, and predicted solubility are presented. The detailed discussion of its expected NMR, IR, and MS spectra, grounded in data from analogous structures, provides a robust framework for its identification and characterization. The standardized protocols outlined herein offer a clear path for laboratories to generate high-quality, reproducible data, ensuring the scientific integrity of future work involving this important compound.
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Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 825-830. [Link]
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